Cobaltous oxalate

説明

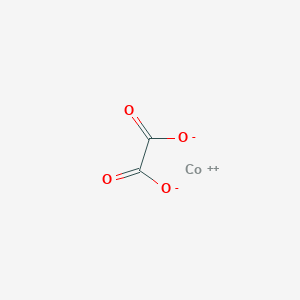

Cobaltous oxalate is a useful research compound. Its molecular formula is CoC2O4 and its molecular weight is 146.95 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Materials Science

Cobaltous Oxalate as a Precursor:

this compound is widely used as a precursor for synthesizing cobalt oxide (Co3O4) nanoparticles. The thermal decomposition of this compound can yield Co3O4 at relatively low temperatures, making it an efficient route for producing nanostructured materials.

- Synthesis Method: this compound can be synthesized through coprecipitation methods and gel growth techniques. For instance, cobalt oxalate crystals have been grown using agar-agar gel techniques, allowing for controlled crystal morphology and size .

Characterization Techniques:

The characterization of this compound involves various techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR). These methods confirm the crystalline nature and chemical bonding within the compound.

| Characterization Technique | Details |

|---|---|

| XRD | Confirms crystalline structure; matches JCPDS data (e.g., JCPDS No. 037-0719) |

| FTIR | Identifies functional groups such as O-H, C=O, and Co-O bonds |

Energy Storage

Role in Lithium-Ion Batteries:

this compound is increasingly recognized for its role in the production of lithium-ion battery cathodes. It serves as a precursor for lithium cobalt oxide (LiCoO2), which is crucial for high-performance batteries used in electric vehicles and consumer electronics.

- Recovery Process: A recent study demonstrated a high-yield one-pot recovery of this compound from spent lithium-ion batteries using malic acid and oxalic acid. This method achieved a recovery efficiency of 99.28% .

Performance Metrics:

The synthesized LiCoO2 exhibited impressive charge-discharge properties, highlighting the effectiveness of this compound in battery applications.

| Performance Metric | Value |

|---|---|

| Discharge Capacity | 131 mA·h·g |

| Charge-Discharge Efficiency | 93% |

Catalysis

This compound is also utilized in catalysis, particularly in industrial processes where cobalt-based catalysts are essential. Its ability to facilitate reactions makes it valuable in chemical manufacturing.

- Applications in Catalysis: Cobalt-based catalysts derived from this compound are used in various reactions, including hydrodesulfurization and hydrogenation processes .

Environmental Applications

Waste Recycling:

this compound plays a role in recycling processes, particularly in recovering cobalt from industrial waste. For example, spent catalysts can be treated with oxalic acid to extract cobalt efficiently .

- Efficiency Metrics: Experiments have shown that up to 92.5% of cobalt can be recovered from spent catalysts using optimized conditions .

Case Study 1: Synthesis of Co3O4 Nanoparticles

A study investigated the synthesis of mesoporous Co3O4 nanoparticles from this compound. The nanoparticles exhibited enhanced electrochemical performance when used in supercapacitors due to their high surface area and porosity .

Case Study 2: Recovery from Spent Batteries

In another case, researchers developed a method for recovering cobalt from spent lithium-ion batteries using this compound as an intermediary. This approach not only improved recovery rates but also simplified the process by eliminating the need for reducing agents .

化学反応の分析

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a two-step decomposition in air:

-

Dehydration (118–196°C) :

-

Oxidative decomposition (248–279°C) :

Followed by oxidation:

Total weight loss : 53.27% (theoretical: 45.38% for Co₃O₄) .

Table 1: Thermal Decomposition Data

| Step | Temperature Range (°C) | DTG<sub>max</sub> (°C) | Weight Loss (%) |

|---|---|---|---|

| 1 | 118–196 | 169.5 | 17.42 |

| 2 | 248–279 | 269.9 | 42.73 |

Catalytic Ozonation

Cobalt(II) accelerates oxalate ozonation in acidic media (pH 5.3–6.7) :

-

Complex formation :

-

Oxidation by ozone :

-

Radical generation :

Rate constants :

-

Acid Dissolution and Precipitation

CoC₂O₄ dissolves in oxalic acid, forming soluble complexes :

Precipitation is pH-dependent, favoring CoC₂O₄·2H₂O below pH 6.

Table 2: Dissolution Efficiency in 0.25 M H₂C₂O₄

| Temperature (°C) | Co Extraction (%) | Mo Extraction (%) | Al Extraction (%) |

|---|---|---|---|

| 25 | 8.86 | 84.8 | 8.2 |

| 70 | 92.5 | 97.9 | 56.2 |

Morphology-Dependent Reactivity

特性

IUPAC Name |

cobalt(2+);oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Co/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULYSYXKGICWJF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoC2O4, C2CoO4 | |

| Record name | cobalt(II) oxalate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cobalt(II)_oxalate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883588 | |

| Record name | Ethanedioic acid cobalt(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Rapidly absorbs moisture from the air forming hydrates; [Merck Index] Pink hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Cobaltous oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20460 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

814-89-1 | |

| Record name | Cobaltous oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, cobalt(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedioic acid cobalt(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R028MNY8UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。